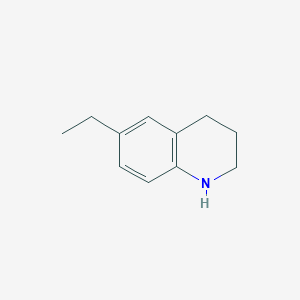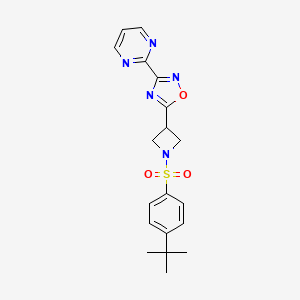![molecular formula C17H15N5O2 B2418238 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide CAS No. 2034277-09-1](/img/structure/B2418238.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of various studies . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . A copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The structure of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Applications De Recherche Scientifique
Synthesis and Biological Activities
Chemical Synthesis and Antitumor Activity : Novel compounds incorporating triazolo[1,5-a]pyrimidine derivatives have been synthesized, showcasing potential antitumor and antimicrobial activities. For instance, compounds were designed as key intermediates leading to substituted pyridine derivatives, bipyrazoles, and triazolopyrimidines, among others. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to 5-fluorouracil (S. Riyadh, 2011).
Antiproliferative Agents : A series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives was synthesized via an efficient one-pot three-component reaction. These compounds were investigated for their cancer cell growth inhibition activity, with some demonstrating potent cytotoxic activity against various cancer cells, indicating their potential as antiproliferative agents (Xian-Sen Huo et al., 2021).
Antibacterial Activity : Research on the synthesis of novel pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives incorporating a benzofuran moiety has demonstrated potential antibacterial activities. The synthesized compounds were evaluated against gram-positive and gram-negative bacterial strains, showcasing their application in developing new antibacterial agents (G. K. Patel & H. S. Patel, 2015).
Advanced Material Synthesis
Supramolecular Assemblies : Novel pyrimidine derivatives have been explored for their potential in creating hydrogen-bonded supramolecular assemblies. These compounds were used as ligands for co-crystallization with crown ethers, resulting in solid compounds that form 2D and 3D networks through extensive hydrogen bonding. This research opens new avenues for the design of supramolecular materials with potential applications in molecular recognition and catalysis (M. Fonari et al., 2004).
Spectroscopic and Structural Analysis
Spectroscopic Characterization and Antibacterial Activity : The synthesis of novel derivatives of pyrimidine containing the triazolo[1,5-a]pyrimidine ring has been detailed, including their spectroscopic characterization and structural analysis. These studies not only contribute to the understanding of the chemical properties of these compounds but also explore their antibacterial activities against various microbial strains, highlighting their potential in medical and pharmaceutical applications (S. Lahmidi et al., 2019).
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group, and of the N-acetyl fragment of ε-N-acetylated lysine . These properties make it a promising candidate for further exploration in the field of drug design .
Mécanisme D'action
Target of Action
The compound, also known as N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-1-benzofuran-2-carboxamide, is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This class of compounds has been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, as a JAK1 and JAK2 inhibitor, it can prevent the activation of these kinases, thereby inhibiting the JAK-STAT signaling pathway . This results in the modulation of gene expression and cellular responses .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting JAK1 and JAK2, it impacts the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Additionally, as a PHD-1 inhibitor, it can affect the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen conditions .
Pharmacokinetics
Like other 1,2,4-triazolo[1,5-a]pyrimidine derivatives, it is expected to have good bioavailability
Result of Action
The compound’s action leads to molecular and cellular effects. For instance, in the context of cancer, it can inhibit the proliferation of cancer cells by affecting cell signaling pathways . It can also induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cancer cells .
Propriétés
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(15-8-13-5-1-2-6-14(13)24-15)18-7-3-4-12-9-19-17-20-11-21-22(17)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYOVAUPIXXKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

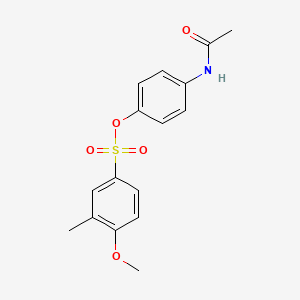
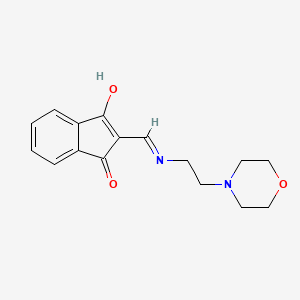
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)
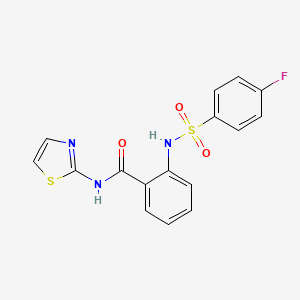
![4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2418162.png)
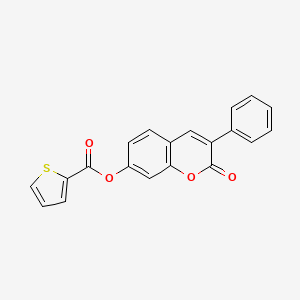
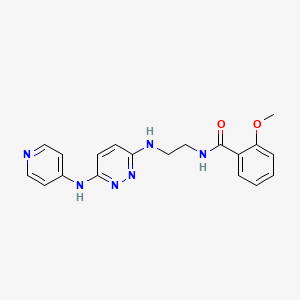

![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)
![2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2418169.png)

